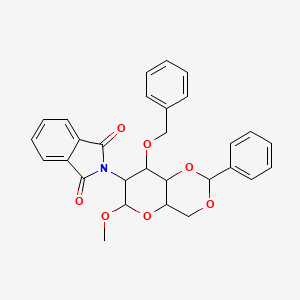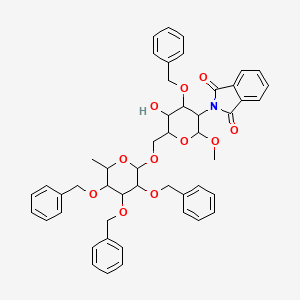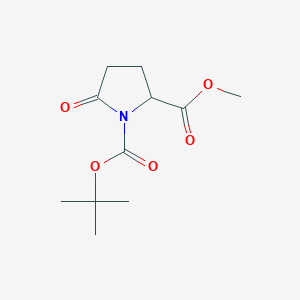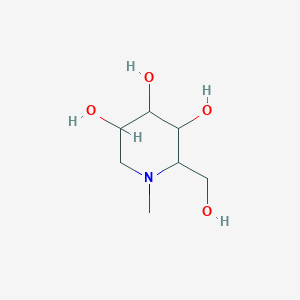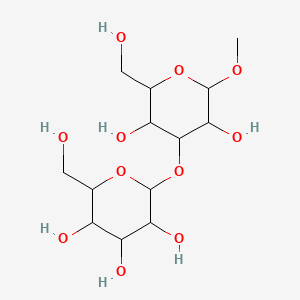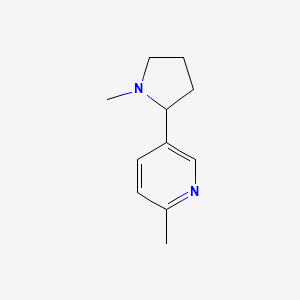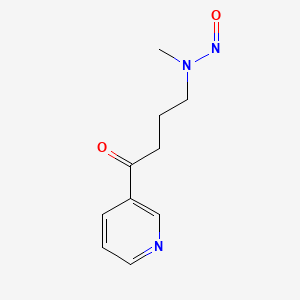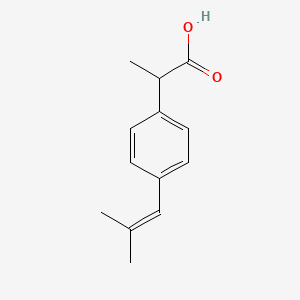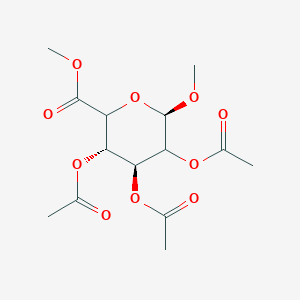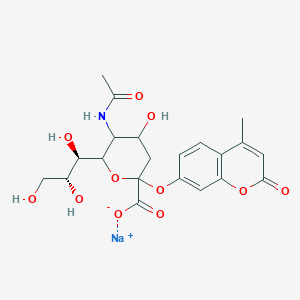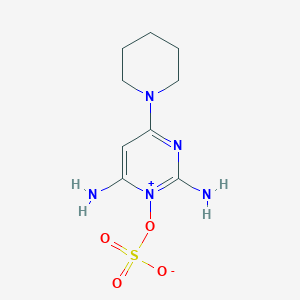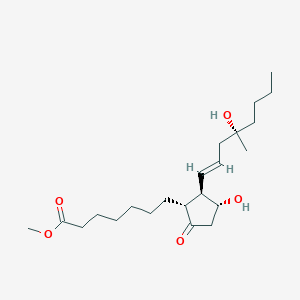![molecular formula C42H60N4O23 B7796259 N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B7796259.png)
N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is a fluorogenic substrate used primarily in biochemical assays. It is known for its well-characterized structure and is commonly used to measure the activity of enzymes such as lysozyme .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE involves the acetylation of chitin-derived oligosaccharides. The reaction typically requires the use of acetic anhydride in the presence of a base such as pyridine . The reaction conditions must be carefully controlled to ensure complete acetylation and to avoid degradation of the oligosaccharide backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to maintain precise control over reaction conditions. The product is then purified using techniques such as column chromatography to achieve the desired purity .
化学反应分析
Types of Reactions
4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE primarily undergoes hydrolysis reactions. These reactions are catalyzed by enzymes such as lysozyme, which cleave the glycosidic bonds in the substrate .
Common Reagents and Conditions
The hydrolysis reactions typically occur in aqueous solutions at specific pH levels that optimize enzyme activity. Common reagents include buffer solutions to maintain the pH and salts to stabilize the enzyme .
Major Products Formed
The major product formed from the hydrolysis of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is 4-METHYLUMBELLIFERONE, a fluorescent compound that can be easily detected and measured .
科学研究应用
4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is widely used in scientific research for the following applications:
作用机制
The mechanism of action of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE involves its hydrolysis by specific enzymes. The enzymes target the glycosidic bonds in the substrate, cleaving them to release 4-METHYLUMBELLIFERONE. This fluorescent product can then be measured to determine the activity of the enzyme . The molecular targets include glycosidases and chitinases, which play crucial roles in various biological processes .
相似化合物的比较
4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is unique due to its specific structure and the type of enzymes it targets. Similar compounds include:
4-METHYLUMBELLIFERYL beta-D-N,N’,N’'-TRIACETYLCHITOTRIOSIDE: Another fluorogenic substrate used for similar enzyme assays.
4-METHYLUMBELLIFERYL N-ACETYL-beta-D-GLUCOSAMINIDE: Used to measure the activity of beta-N-acetylhexosaminidase.
4-METHYLUMBELLIFERYL beta-D-GLUCOPYRANOSIDE: Used in assays for beta-glucosidase activity.
These compounds share similar applications but differ in their specific structures and the enzymes they target, highlighting the uniqueness of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE .
属性
IUPAC Name |
N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60N4O23/c1-14-8-26(55)62-21-9-19(6-7-20(14)21)61-39-28(44-16(3)52)33(58)36(23(11-48)64-39)68-41-30(46-18(5)54)35(60)38(25(13-50)66-41)69-42-29(45-17(4)53)34(59)37(24(12-49)65-42)67-40-27(43-15(2)51)32(57)31(56)22(10-47)63-40/h6-9,22-25,27-42,47-50,56-60H,10-13H2,1-5H3,(H,43,51)(H,44,52)(H,45,53)(H,46,54) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZCALJGBTWBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60N4O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
988.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-oxo-2-(7H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B7796176.png)
